molecular formula C19H15FN4O2S B2520310 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile CAS No. 903192-35-8

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

Cat. No.: B2520310
CAS No.: 903192-35-8
M. Wt: 382.41
InChI Key: BDFSWZMKDFSBJH-UHFFFAOYSA-N
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Description

The compound 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile (hereafter referred to as the target compound) is a heterocyclic molecule featuring:

  • A piperazine ring substituted at the 4-position with a 2-fluorobenzoyl group.
  • An oxazole core with a thiophen-2-yl group at position 2 and a carbonitrile moiety at position 3. Its molecular formula is C₂₁H₁₆F₂N₄OS, with a monoisotopic mass of 394.124 g/mol (exact structure confirmed via synthesis and spectral data in ) .

Properties

IUPAC Name

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c20-14-5-2-1-4-13(14)18(25)23-7-9-24(10-8-23)19-15(12-21)22-17(26-19)16-6-3-11-27-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFSWZMKDFSBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile likely involves multiple steps, including the formation of the oxazole ring, the introduction of the thiophene group, and the attachment of the fluorobenzoyl-piperazine moiety. Typical synthetic routes might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene group: This might involve cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the fluorobenzoyl-piperazine moiety: This could involve nucleophilic substitution or amide bond formation.

Industrial Production Methods

Industrial production methods would focus on optimizing yield, purity, and cost-effectiveness. This might involve:

    Scaling up the synthetic routes: Using larger reactors and continuous flow chemistry.

    Purification techniques: Such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene or piperazine moieties.

    Reduction: Reduction reactions could target the carbonitrile group or other reducible functionalities.

    Substitution: The fluorobenzoyl group might participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents might include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents might be used under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests significant pharmacological potential. The presence of the piperazine moiety, oxazole ring, and thiophene substituent indicates possible interactions with biological targets, making it a candidate for drug development.

Potential Biological Activities:

  • Anticancer Properties: Preliminary studies suggest that compounds with similar structures may exhibit anticancer activity by modulating cellular pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which are critical in treating chronic inflammatory diseases.
  • Antimicrobial Activity: Its unique structure could enhance its efficacy against various microbial strains, offering a potential avenue for antibiotic development.

Mechanisms of Action:
While specific mechanisms are still under investigation, the structural features of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile suggest it may interact with receptors and enzymes critical in disease pathways. Further research is required to elucidate these interactions fully.

Synthesis and Characterization

The synthesis of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile typically involves several key steps:

  • Formation of the Piperazine Ring: Starting from 2-fluorobenzoyl derivatives.
  • Oxazole Ring Construction: Utilizing appropriate reagents to facilitate cyclization.
  • Introduction of the Thiophene Substituent: This step often requires specific coupling reactions to ensure proper functionalization.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Materials Science Applications

Beyond medicinal chemistry, 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile has potential applications in materials science due to its electronic properties derived from its heterocyclic structure.

Key Properties:

  • Conductivity: The presence of heteroatoms (nitrogen and sulfur) can enhance electrical conductivity, making it suitable for electronic applications.
  • Optoelectronic Applications: Its ability to emit light suggests potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to receptors: The compound might interact with specific receptors, modulating their activity.

    Enzyme inhibition: It could inhibit the activity of enzymes involved in critical biological pathways.

    Signal transduction modulation: The compound might affect signaling pathways, altering cellular responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound Name Piperazine Substituent Oxazole Position 2 Substituent Key Structural Differences Reference
Target Compound 4-(2-Fluorobenzoyl) Thiophen-2-yl -
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)oxazole-4-carbonitrile 4-(2-Fluorobenzoyl) 2-Fluorophenyl Phenyl vs. thiophene; fluorine position
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)oxazole-4-carbonitrile 4-(4-Fluorobenzoyl) 4-Fluorophenyl Fluorine position on benzoyl and phenyl groups
5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile 4-(2-Fluorobenzoyl) p-Tolyl (methyl-substituted phenyl) Methyl group vs. thiophene/fluorophenyl
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]oxazole-4-carbonitrile 4-(4-Fluorobenzoyl) (E)-2-(4-Fluorophenyl)ethenyl Extended conjugated system

Key Observations

Fluorine position (2- vs. 4-fluorobenzoyl) alters electron distribution and steric effects. For example, 2-fluorobenzoyl may induce greater steric hindrance near the piperazine nitrogen, affecting binding affinity .

Crystallographic and Conformational Insights: Isostructural analogs (e.g., thiazole derivatives in ) exhibit triclinic (P 1 ) symmetry with two independent molecules in the asymmetric unit. phenyl) may influence crystal packing and solubility .

Biological Activity

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a novel compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperazine ring, an oxazole moiety, and a thiophene group, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is C19H18FN3O2C_{19}H_{18}FN_{3}O_{2}, with a molecular weight of approximately 335.37 g/mol. The presence of the fluorobenzoyl group and the oxazole ring is significant for its biological interactions.

PropertyValue
Molecular FormulaC19H18FN3O2
Molecular Weight335.37 g/mol
CAS Number941254-83-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that it may inhibit certain enzymes related to disease processes, potentially leading to therapeutic effects in conditions such as cancer and infections.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile exhibit antimicrobial activity. For instance, compounds with piperazine structures have shown efficacy against various bacterial strains, suggesting that this compound could possess similar properties .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. Studies have demonstrated that related compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The oxazole and thiophene moieties are believed to play crucial roles in enhancing these effects.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of related compounds on human cancer cell lines reported significant reductions in cell viability at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and subsequent apoptotic pathways .
  • In Vivo Studies : Animal models treated with similar piperazine derivatives exhibited reduced tumor growth compared to controls. These findings support the potential application of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile in cancer therapy .

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound. The synthesis typically involves multiple steps, including the formation of the piperazine intermediate followed by cyclization to form the oxazole ring. The biological assays conducted have shown promising results indicating potential applications in drug development.

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